molecular formula C17H24ClN7O2 B11396241 1-(4-Chlorophenyl)-3-(2-{[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}ethyl)urea

1-(4-Chlorophenyl)-3-(2-{[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}ethyl)urea

Cat. No.: B11396241
M. Wt: 393.9 g/mol
InChI Key: RGLZLHJBIXLZOM-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-3-(2-{[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)UREA is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an ethylamino group, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-CHLOROPHENYL)-3-(2-{[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)UREA typically involves multiple steps, starting with the preparation of the triazine ring, followed by the introduction of the ethylamino and propan-2-ylamino groups, and finally the attachment of the chlorophenyl group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions: 1-(4-CHLOROPHENYL)-3-(2-{[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)UREA undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.

    Reduction: This reaction can reduce specific functional groups, impacting the compound’s reactivity.

    Substitution: This reaction can replace certain groups within the molecule, leading to the formation of derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.

Scientific Research Applications

1-(4-CHLOROPHENYL)-3-(2-{[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)UREA has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-3-(2-{[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-3-(2-{[4-(Methylamino)-6-[(Propan-2-yl)amino]-1,3,5-triazin-2-yl]oxy}ethyl)urea
  • 1-(4-Chlorophenyl)-3-(2-{[4-(Dimethylamino)-6-[(Propan-2-yl)amino]-1,3,5-triazin-2-yl]oxy}ethyl)urea

Uniqueness: 1-(4-CHLOROPHENYL)-3-(2-{[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)UREA stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H24ClN7O2

Molecular Weight

393.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[2-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]ethyl]urea

InChI

InChI=1S/C17H24ClN7O2/c1-4-19-14-23-15(21-11(2)3)25-17(24-14)27-10-9-20-16(26)22-13-7-5-12(18)6-8-13/h5-8,11H,4,9-10H2,1-3H3,(H2,20,22,26)(H2,19,21,23,24,25)

InChI Key

RGLZLHJBIXLZOM-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)OCCNC(=O)NC2=CC=C(C=C2)Cl)NC(C)C

Origin of Product

United States

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